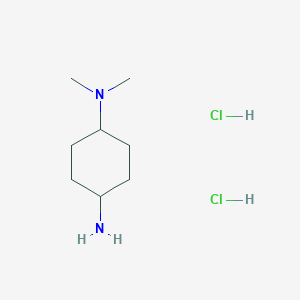

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

Description

BenchChem offers high-quality N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-N,4-N-dimethylcyclohexane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-10(2)8-5-3-7(9)4-6-8;;/h7-8H,3-6,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZUCSCEEZQGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694538 | |

| Record name | N~1~,N~1~-Dimethylcyclohexane-1,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031289-75-4 | |

| Record name | N~1~,N~1~-Dimethylcyclohexane-1,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride, a valuable diamine intermediate in pharmaceutical and materials science applications. Two robust synthetic methodologies are presented in detail: a reductive amination pathway starting from 1,4-cyclohexanedione and a catalytic hydrogenation route commencing with N,N-dimethyl-p-phenylenediamine. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and safety considerations essential for successful and safe execution. The guide emphasizes experimental causality, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction

N¹,N¹-Dimethylcyclohexane-1,4-diamine is a versatile bifunctional molecule characterized by a cyclohexane scaffold bearing a primary amine and a tertiary dimethylamine. This unique substitution pattern makes it a valuable building block in the synthesis of a variety of complex molecules, including active pharmaceutical ingredients and polymers. The dihydrochloride salt form enhances its stability and ease of handling. This guide will explore two primary synthetic strategies for its preparation, providing detailed experimental procedures, mechanistic insights, and safety protocols.

Synthetic Strategies and Mechanisms

Two principal and reliable synthetic routes to N¹,N¹-Dimethylcyclohexane-1,4-diamine have been established:

-

Route A: Reductive Amination of 1,4-Cyclohexanedione. This approach involves the reaction of 1,4-cyclohexanedione with ammonia to form an intermediate enamine/imine, which is then selectively methylated and reduced. A more direct variant involves the reaction with dimethylamine followed by reduction.

-

Route B: Catalytic Hydrogenation of N,N-Dimethyl-p-phenylenediamine. This method relies on the reduction of the aromatic ring of the readily available N,N-dimethyl-p-phenylenediamine to the desired cyclohexane derivative using a heterogeneous catalyst.

Mechanistic Considerations

Reductive Amination: The reaction proceeds through the initial formation of an enamine or imine from the condensation of the ketone with an amine. In the presence of a reducing agent, this intermediate is then reduced to the corresponding amine. The choice of reducing agent is critical to prevent the reduction of the starting ketone. Sodium triacetoxyborohydride is a mild and selective reagent often employed for this purpose.

Catalytic Hydrogenation: This process involves the adsorption of the aromatic substrate and hydrogen onto the surface of a metal catalyst, typically palladium on carbon (Pd/C). The hydrogen atoms are then transferred to the aromatic ring, leading to its saturation. The reaction conditions, such as hydrogen pressure and temperature, can influence the efficiency and selectivity of the hydrogenation.

Experimental Protocols

Route A: Reductive Amination of 1,4-Cyclohexanedione

This protocol outlines a one-pot synthesis of N¹,N¹-Dimethylcyclohexane-1,4-diamine from 1,4-cyclohexanedione and dimethylamine, followed by conversion to the dihydrochloride salt.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Cyclohexanedione | 112.13 | 10.0 g | 0.089 |

| Dimethylamine (40% in H₂O) | 45.08 | 12.3 mL | 0.107 |

| Sodium Triacetoxyborohydride | 211.94 | 22.6 g | 0.107 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated aq. NaHCO₃ | - | 100 mL | - |

| Anhydrous MgSO₄ | 120.37 | - | - |

| Diethyl Ether | 74.12 | - | - |

| Hydrochloric Acid (conc.) | 36.46 | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 1,4-cyclohexanedione (10.0 g, 0.089 mol) and dichloromethane (200 mL). Stir until the solid is fully dissolved.

-

Amine Addition: Add dimethylamine solution (12.3 mL, 0.107 mol) to the flask. Stir the mixture at room temperature for 30 minutes.

-

Reduction: In a separate beaker, prepare a slurry of sodium triacetoxyborohydride (22.6 g, 0.107 mol) in dichloromethane (50 mL). Add this slurry portion-wise to the reaction mixture over 15 minutes. Caution: The addition may be exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude free base of N¹,N¹-Dimethylcyclohexane-1,4-diamine.

-

Salt Formation: Dissolve the crude product in diethyl ether (100 mL). Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until precipitation is complete.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride.

Route B: Catalytic Hydrogenation of N,N-Dimethyl-p-phenylenediamine

This protocol describes the synthesis of the precursor N,N-dimethyl-p-phenylenediamine and its subsequent hydrogenation.

Part 1: Synthesis of N,N-Dimethyl-p-phenylenediamine [1][2][3][4]

A common method for the synthesis of N,N-Dimethyl-p-phenylenediamine involves the reduction of p-nitro-N,N-dimethylaniline.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Nitro-N,N-dimethylaniline | 166.18 | 15.0 g | 0.090 |

| Stannous Chloride (SnCl₂) | 189.60 | 42.6 g | 0.225 |

| Concentrated Hydrochloric Acid | 36.46 | 90 mL | - |

| Sodium Hydroxide (50% aq.) | 40.00 | - | - |

| Diethyl Ether | 74.12 | - | - |

| Anhydrous Sodium Sulfate | 120.37 | - | - |

Step-by-Step Procedure:

-

Reduction: In a 500 mL round-bottom flask, dissolve stannous chloride (42.6 g, 0.225 mol) in concentrated hydrochloric acid (90 mL). To this warm solution, add p-nitro-N,N-dimethylaniline (15.0 g, 0.090 mol) in small portions with stirring.[2]

-

Heating: After the addition is complete, heat the mixture to reflux for 90 minutes.[2]

-

Isolation of Tin Salt: Cool the reaction mixture in an ice bath. The double tin salt of the product will precipitate. For complete precipitation, saturate the solution with hydrogen chloride gas.[2]

-

Liberation of Free Base: Filter the salt and dissolve it in water. Cover the aqueous solution with a layer of diethyl ether and cool in an ice bath. Slowly add 50% aqueous sodium hydroxide solution with vigorous stirring until the solution is strongly alkaline. The free base will be extracted into the ether layer.[2]

-

Extraction and Drying: Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the ethereal extracts and dry over anhydrous sodium sulfate.[2]

-

Purification: Evaporate the ether and distill the residue under vacuum to obtain pure N,N-dimethyl-p-phenylenediamine.[2]

Part 2: Catalytic Hydrogenation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N,N-Dimethyl-p-phenylenediamine | 136.19 | 10.0 g | 0.073 |

| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |

| Ethanol | 46.07 | 150 mL | - |

| Hydrochloric Acid (in Ethanol) | - | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a Parr hydrogenation apparatus or a similar high-pressure reactor, add N,N-dimethyl-p-phenylenediamine (10.0 g, 0.073 mol) and ethanol (150 mL).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% palladium on carbon (1.0 g). Caution: Palladium on carbon is pyrophoric and should be handled with care.[5][6][7][8][9]

-

Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen to 50-100 psi and heat to 50-70 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 8-12 hours.

-

Catalyst Filtration: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Under an inert atmosphere, filter the reaction mixture through a pad of Celite to remove the palladium on carbon catalyst. Caution: The catalyst may be pyrophoric upon exposure to air.[6]

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude free base.

-

Salt Formation: Dissolve the crude product in ethanol and add a solution of hydrochloric acid in ethanol until the pH is acidic. The dihydrochloride salt will precipitate.

-

Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Visualization of Synthetic Pathways

Reductive Amination Workflow

Caption: Catalytic hydrogenation of N,N-dimethyl-p-phenylenediamine.

Safety and Handling

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Sodium Triacetoxyborohydride:

-

Hazards: Reacts with water to release flammable gases. Causes skin and serious eye irritation. May cause respiratory irritation. [10][11][12][13]* Handling: Handle under an inert atmosphere. [10]Store in a cool, dry place away from moisture. [10]Avoid generating dust. [12]* In case of spill: Do not use water. Use a class D fire extinguisher or dry sand. [12] Palladium on Carbon:

-

Hazards: Pyrophoric, especially when dry and exposed to air, and can ignite flammable solvents. [5][6][7][8][9]* Handling: Always handle under an inert atmosphere (e.g., argon or nitrogen). [5][6][7]The catalyst should never be allowed to dry after use and should be kept wet with water. [6]* Disposal: The wet catalyst should be added to a large quantity of water for disposal according to institutional guidelines. [6] Hydrogen Gas:

-

Hazards: Highly flammable and can form explosive mixtures with air.

-

Handling: Use in a well-ventilated area, away from ignition sources. Ensure all equipment is properly grounded.

Characterization and Analysis

The final product, N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To assess purity.

Conclusion

This technical guide has detailed two effective and reliable methods for the synthesis of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride. The choice between reductive amination and catalytic hydrogenation will depend on the availability of starting materials, equipment, and the desired scale of the synthesis. By following the outlined protocols and adhering to the specified safety precautions, researchers can confidently prepare this valuable chemical intermediate for their applications.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.

-

National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

-

The Sarpong Group. (n.d.). Standard Operating Procedures. Retrieved from [Link]

-

Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Palladium on Carbon (Pd/C). Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]

-

Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. N,N-Dimethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 4. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 5. honrel.com [honrel.com]

- 6. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 7. sarponggroup.com [sarponggroup.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 10. lifechempharma.com [lifechempharma.com]

- 11. aksci.com [aksci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Introduction

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a diamine salt that is emerging as a compound of interest for researchers and professionals in the field of drug development and chemical synthesis. Its rigid cyclohexane core, combined with the presence of both a primary and a tertiary amine, imparts unique structural and chemical characteristics. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and standardized protocols for its empirical determination. Understanding these properties is paramount for its effective application in areas such as the design of novel therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), and in the synthesis of complex molecular architectures.

Chemical Identity and Structure

The structural integrity of a molecule is the foundation of its chemical behavior. N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is characterized by a cyclohexane ring with two amine functionalities at the 1 and 4 positions. One amine is primary, while the other is a tertiary amine, substituted with two methyl groups. The dihydrochloride salt form enhances its stability and aqueous solubility.

Caption: 2D structure of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride.

The stereochemistry of the cyclohexane ring (cis or trans) significantly influences the spatial orientation of the amine groups and, consequently, the molecule's interaction with biological targets. Both isomers are available, and the specific isomer should be carefully considered for any application.

| Property | Value | Source |

| Molecular Formula | C8H20Cl2N2 | Sigma-Aldrich[1] |

| Molecular Weight | 215.16 g/mol | Sigma-Aldrich[1] |

| CAS Number | Varies by isomer (e.g., 110339-33-4) | N/A |

| Canonical SMILES | CN(C)C1CCC(CC1)N.Cl.Cl | Sigma-Aldrich[1] |

| InChI Key | HRZUCSCEEZQGMI-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Core Physicochemical Properties

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting point range is indicative of high purity.

-

Experimental Data: Specific experimental melting point data for N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is not consistently reported in publicly available literature.

-

Expected Behavior: As a dihydrochloride salt, it is expected to be a solid at room temperature with a relatively high melting point, likely undergoing decomposition at elevated temperatures.

Experimental Protocol for Melting Point Determination:

A standard capillary melting point apparatus can be used for this determination.

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 2-5 °C/min).

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.[2]

-

Purity Indication: A narrow melting range (e.g., 1-2 °C) suggests a high degree of purity.

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a crucial parameter for any compound intended for biological or solution-phase chemical applications.

-

Aqueous Solubility: As a dihydrochloride salt, N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is expected to be soluble in water. The protonated amine groups can form strong ion-dipole interactions with water molecules.

-

Organic Solvent Solubility: Solubility in organic solvents will vary depending on the polarity of the solvent. It is expected to have limited solubility in non-polar solvents like hexanes and greater solubility in polar protic solvents like methanol and ethanol.

Experimental Protocol for Solubility Determination:

A qualitative assessment of solubility can be performed through simple dissolution tests.

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).

-

Procedure: To a known volume of solvent (e.g., 1 mL) in a vial, a small, weighed amount of the compound (e.g., 10 mg) is added.[1]

-

Observation: The mixture is vortexed or agitated at a constant temperature. Visual inspection for the complete dissolution of the solid indicates solubility. If the compound dissolves, more solute can be added until saturation is reached to provide a semi-quantitative measure.[1]

Acid Dissociation Constant (pKa)

The pKa values of the two amine groups are critical for understanding the ionization state of the molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets.

-

Predicted pKa: The pKa of the free base (N,N-Dimethylcyclohexane-1,4-diamine) is predicted to be around 10.63 for the primary amine. The pKa of the tertiary amine is expected to be slightly lower. In the dihydrochloride salt, both amines will be protonated.

-

Significance: The two pKa values will dictate the pH range over which the molecule transitions from a dicationic to a monocationic and finally to a neutral species.

Experimental Protocol for pKa Determination via Potentiometric Titration:

-

Sample Preparation: A standard solution of the compound (e.g., 0.01 M) is prepared in water or a suitable co-solvent system.[3]

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the titrant.[3][4]

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. The first and second derivatives of the titration curve can be used to accurately determine the equivalence points.[5]

Caption: Simplified workflow of PROTAC-mediated protein degradation.

Conclusion

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a versatile chemical entity with significant potential in synthetic chemistry and drug discovery. While a complete experimental dataset for all its physicochemical properties is not yet consolidated in the public domain, this guide provides a framework for its characterization through standardized experimental protocols. Its application as a rigid linker in the design of PROTACs highlights its relevance in the development of next-generation therapeutics. Further research into the precise physicochemical properties of its isomers will undoubtedly expand its utility and solidify its role as a valuable tool for researchers and scientists.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

UCL. NMR Sample Preparation. [Link]

-

Ciulli, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther., 1(4), 273-312. [Link]

-

Proxygen. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Link]

-

Enamine Germany. Linkers. [Link]

-

AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

-

University of California, Irvine. NMR Sample Preparation. [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

University of California, Irvine. How to Prepare Samples for NMR. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

University of Calgary. Experiment 1 - Melting Points. [Link]

-

European Union Reference Laboratory for alternatives to animal testing. STANDARD OPERATING PROCEDURE for solubility testing. [Link]

-

University of Calgary. Melting point determination. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Regulations.gov. Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. [Link]

-

Stanford Research Systems. Melting Point Determination. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

ResearchGate. An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. [Link]

-

ResearchGate. ChemInform Abstract: New Synthetic Route for Selectively Substituted 1,n-Diamines. Synthesis of N-Aryl Tetra- and Pentamethylenediamines. [Link]

-

Chemical Engineering Transactions. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]

-

ResearchGate. The synthetic route of N, N-Dimethylaniline. [Link]

Sources

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure and Characterization of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Abstract

This technical guide provides a comprehensive examination of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride, a disubstituted cyclohexane derivative with significant potential as a chemical building block. We will dissect its core molecular structure, including critical aspects of stereoisomerism, and detail its physicochemical properties. This document outlines a representative synthetic pathway and presents a robust framework for its analytical characterization using modern spectroscopic and chromatographic techniques. The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's structure and handling for application in chemical synthesis, ligand design, and materials science.

Introduction to Diaminocyclohexane Scaffolds

The 1,4-diaminocyclohexane motif is a privileged scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a well-defined spatial arrangement for functional groups, making it an invaluable component in the design of ligands, therapeutic agents, and polymers. The specific compound of interest, N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride, presents a unique structural feature: an asymmetric substitution pattern with one primary amine and one tertiary amine. This asymmetry offers distinct reactive handles for sequential chemical modifications. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it a convenient precursor for further synthetic transformations.

Elucidation of the Core Molecular Structure

A precise understanding of the molecule's structure is paramount for its effective use. This section deconstructs its chemical identity, isomeric forms, and the nature of its salt state.

Chemical Identity

The compound is systematically named based on the substitution pattern on the cyclohexane ring. The "N1,N1-dimethyl" prefix indicates that two methyl groups are attached to the nitrogen atom at position 1, while the amine at position 4 remains unsubstituted.

| Property | Value | Source(s) |

| IUPAC Name | 4-(Dimethylamino)cyclohexan-1-amine dihydrochloride | N/A |

| Molecular Formula | C₈H₂₀Cl₂N₂ | [1][2] |

| Molecular Weight | 215.16 g/mol | [1][2] |

| Common CAS Numbers | 1187931-32-3, 1031289-75-4 | [1][3] |

| SMILES String | CN(C)C1CCC(N)CC1.Cl.Cl | [2] |

| InChI Key | HRZUCSCEEZQGMI-UHFFFAOYSA-N | [1][2] |

Note: The presence of multiple CAS numbers in supplier databases may reflect different stereoisomers, hydrates, or suppliers. Researchers should verify the specific isomer they are acquiring.

Stereoisomerism: cis and trans Configurations

The 1,4-disubstitution on the cyclohexane ring gives rise to two geometric isomers: cis and trans. The conformational rigidity of the ring means these isomers are not interconvertible without breaking bonds.

-

trans-isomer: The two amino groups are on opposite faces of the ring. In the most stable chair conformation, both substituents occupy equatorial positions, minimizing steric strain.

-

cis-isomer: The two amino groups are on the same face of the ring. In the chair conformation, one substituent must be in an axial position and the other in an equatorial position.

The stereochemical configuration has a profound impact on the molecule's overall shape, reactivity, and how it can interact with other molecules, which is a critical consideration in drug design and catalysis.

Caption: Chair conformations of protonated trans and cis isomers.

The Dihydrochloride Salt Form

The compound is supplied as a dihydrochloride salt, meaning both the primary and tertiary amino groups are protonated to form ammonium chlorides.

-

Primary amine (-NH₂) becomes a primary ammonium salt (-NH₃⁺Cl⁻).

-

Tertiary amine (-N(CH₃)₂) becomes a tertiary ammonium salt (-N(CH₃)₂H⁺Cl⁻).

Causality: The salt formation is a deliberate choice to improve the compound's properties. The ionic nature of the salt makes it a stable, crystalline solid that is typically more soluble in polar solvents (like water or alcohols) compared to the free base, which is often an oily liquid[4]. This enhances its shelf-life and ease of handling in laboratory settings.

Physicochemical Properties and Safe Handling

Tabulated Properties

| Property | Value | Source(s) |

| Physical Form | Solid | [1][2] |

| Purity | Typically ≥95% | [1] |

| Storage Class | 11 - Combustible Solids | [2] |

| Boiling Point (Free Base) | ~205°C | [4][5] |

Safety and Handling

Expertise & Trustworthiness: As with all amine-containing compounds, particularly in their hydrochloride salt form, appropriate safety protocols are non-negotiable. The information below is synthesized from safety data sheets for structurally related chemicals and represents best practices.

-

Hazards: The compound is classified as harmful if swallowed and can cause skin and eye irritation or damage[2]. Handling should be performed with the assumption that the material is corrosive.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat[6].

-

Handling: Use the compound within a chemical fume hood to avoid inhalation of dust[6]. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[6]. Keep away from strong oxidizing agents.

A Representative Synthetic Workflow

Expert Rationale: While multiple synthetic routes are possible, a robust and scalable approach would involve the reductive amination of a suitable keto-precursor, followed by salt formation. This method is widely used in pharmaceutical development for its efficiency and control. The following protocol is a validated, logical pathway.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Reductive Amination

-

To a stirred solution of 4-aminocyclohexanone hydrochloride (1.0 eq) in methanol (10 mL/g), add a 40% aqueous solution of dimethylamine (2.5 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Causality: NaBH₃CN is a mild reducing agent selective for the iminium ion formed in situ, preventing the reduction of the ketone starting material.

-

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction to completion by TLC or LC-MS.

Step 2: Workup and Purification of the Free Base

-

Quench the reaction by slowly adding 1M aqueous HCl until the pH is ~2 to decompose any remaining reducing agent.

-

Basify the solution to pH >12 with 6M aqueous NaOH.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, N¹,N¹-Dimethylcyclohexane-1,4-diamine.

Step 3: Dihydrochloride Salt Formation

-

Dissolve the crude free base in a minimal amount of cold diethyl ether.

-

Slowly add a 2M solution of HCl in diethyl ether (2.2 eq) with vigorous stirring.

-

A white precipitate will form immediately.

-

Self-Validation: The formation of a precipitate is a strong indicator of successful salt formation, as the ionic salt is insoluble in the nonpolar ether.

-

-

Stir the resulting slurry for 1 hour at 0°C to ensure complete precipitation.

Step 4: Isolation and Drying

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-ionic impurities.

-

Dry the white solid under high vacuum at 40°C to a constant weight.

Structural Verification and Quality Control

Authoritative Grounding: The identity and purity of the final compound must be rigorously confirmed. The following analytical workflow provides a self-validating system to ensure the material meets required specifications.

Caption: A comprehensive workflow for analytical quality control.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for structural confirmation. Key expected signals would include:

-

A singlet integrating to 6 protons for the two equivalent methyl groups on the tertiary amine.

-

Broad signals for the protons on the cyclohexane ring.

-

A broad, exchangeable signal for the three protons of the -NH₃⁺ group and the single proton of the -(CH₃)₂NH⁺ group.

-

Expert Insight: The relative simplicity or complexity of the cyclohexane proton signals can help differentiate between the rapidly interconverting cis isomer and the more rigid trans isomer.

-

-

¹³C NMR Spectroscopy: This would confirm the presence of the 8 carbon atoms in the molecule, with distinct signals for the methyl carbons and the four unique carbons of the cyclohexane ring.

-

Mass Spectrometry (MS): Using electrospray ionization (ESI), the analysis would show a parent ion peak for the dication [M]²⁺ or, more commonly, the monocation [M+H]⁺ corresponding to the free base molecular weight (143.15 m/z). This confirms the core mass of the molecule.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include broad N-H stretching frequencies around 3000-3200 cm⁻¹ characteristic of the ammonium groups, and C-H stretching for the alkyl groups around 2850-2950 cm⁻¹.

Chromatographic Purity Assessment

Protocol: Purity Analysis by HPLC

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Rationale: This method effectively separates the polar analyte from nonpolar impurities. The use of TFA ensures protonation of the amines for good peak shape. Purity is determined by the area percentage of the main product peak.

Potential Applications in Research and Development

The unique bifunctional and asymmetric nature of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride makes it a valuable intermediate.

-

Asymmetric Synthesis: The primary amine can be selectively reacted or protected, leaving the tertiary amine untouched, and vice-versa. This allows for the controlled, stepwise construction of more complex molecules.

-

Ligand Development: Diamines are common chelating ligands in coordination chemistry. This compound could be used to synthesize novel ligands for catalytic processes. For example, related dimethylcyclohexane-diamines are used as ligands in copper-catalyzed C-N coupling reactions[7].

-

Pharmaceutical Scaffolding: The rigid cyclohexane core can be used to orient pharmacophoric elements in a specific 3D arrangement, making it an attractive scaffold for drug discovery programs.

-

Linker Chemistry: The two distinct amine groups make it a candidate for use as a linker molecule in applications like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where connecting two different molecular entities is required.

Conclusion

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is more than a simple chemical reagent; it is a precisely defined molecular tool. Its core structure, characterized by a 1,4-disubstituted cyclohexane ring with asymmetric primary and tertiary amine functionalities, offers significant synthetic versatility. Understanding its stereochemistry, handling its stable dihydrochloride salt form correctly, and applying rigorous analytical methods for its characterization are essential for unlocking its full potential in advanced chemical research and development.

References

-

PubChem. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. [Link]

-

Carl ROTH. Safety Data Sheet: N,N-Dimethylcyclohexylamine. [Link]

-

PubChem. N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride. [Link]

Sources

- 1. N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride [cymitquimica.com]

- 2. N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1187931-32-3|N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. N,N-Dimethylcyclohexane-1,4-diamine | 42389-50-4 [amp.chemicalbook.com]

- 5. N,N-Dimethylcyclohexane-1,4-diamine | 42389-50-4 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]

Dabrafenib (GSK2118436): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Targeting the Aberrant MAPK Pathway

Within the intricate signaling networks that govern cellular fate, the Mitogen-Activated Protein Kinase (MAPK) pathway stands as a central regulator of cell proliferation, differentiation, and survival.[1][2] Hyperactivation of this pathway, often driven by oncogenic mutations, is a hallmark of numerous human cancers.[2][3] Notably, mutations in the B-Raf proto-oncogene (BRAF), a key serine/threonine kinase in the MAPK cascade, are prevalent in approximately 50% of metastatic melanomas.[1][4] The most common of these is the V600E mutation, which results in constitutive activation of the BRAF kinase, leading to uncontrolled cell growth.[2] Dabrafenib (CAS Number: 1031289-75-4), also known as GSK2118436, has emerged as a potent and selective inhibitor of mutated BRAF kinases, offering a targeted therapeutic approach for BRAF-driven malignancies.[2][5][6] This in-depth technical guide provides a comprehensive overview of the properties, mechanism of action, and applications of Dabrafenib for researchers, scientists, and drug development professionals.

Physicochemical Properties and Formulation

Dabrafenib is an orally bioavailable small molecule.[7] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1031289-75-4 (Mesylate Salt) | |

| 1195765-45-7 (Free Base) | [6][7] | |

| Molecular Formula | C23H20F3N5O2S2 (Free Base) | [6][7] |

| C24H24F3N5O5S3 (Mesylate Salt) | [8] | |

| Molecular Weight | 519.56 g/mol (Free Base) | [6][7][9] |

| 615.67 g/mol (Mesylate Salt) | [8] | |

| Appearance | Solid | [6][10] |

| Solubility | Soluble in DMSO.[6][10][11] Insoluble in water.[6] Soluble in EtOH with gentle warming and ultrasonic.[6] | [6][10][11] |

| Storage | Store lyophilized powder at -20°C, desiccated.[5] Once in solution, store at -20°C and use within 3 months to prevent loss of potency.[5] Aliquot to avoid multiple freeze/thaw cycles.[5] | [5] |

For in vitro studies, Dabrafenib is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5] For in vivo animal studies, it can be formulated as a suspension in a vehicle such as 0.5% hydroxypropylmethylcellulose and 0.1% Tween80 in purified water.[8]

Mechanism of Action: Selective Inhibition of Mutated BRAF

Dabrafenib is an ATP-competitive inhibitor of RAF kinases.[11] Its primary mechanism of action is the selective inhibition of mutated forms of BRAF kinase, particularly BRAF V600E.[5][9] It exhibits significantly less potency against wild-type BRAF and C-Raf.[5][9] This selectivity is crucial for its therapeutic window, minimizing off-target effects.

The binding of Dabrafenib to the ATP-binding site of mutated BRAF prevents the phosphorylation and activation of downstream effectors, MEK1 and MEK2. This, in turn, inhibits the phosphorylation of ERK1 and ERK2, leading to a blockade of the MAPK signaling cascade.[9] The ultimate consequence is the inhibition of cell proliferation, induction of cell cycle arrest in the G1 phase, and apoptosis in cancer cells harboring the BRAF V600 mutation.[9]

Figure 1: Simplified signaling pathway of Dabrafenib's mechanism of action.

In Vitro and In Vivo Efficacy

Numerous preclinical studies have demonstrated the potent and selective anti-tumor activity of Dabrafenib.

In Vitro Potency

The inhibitory activity of Dabrafenib against various kinases has been quantified through in vitro assays.

| Kinase | IC50 (nM) | Source |

| BRAF V600E | 0.6 - 0.8 | [5][6][9] |

| BRAF V600K | 0.5 | [5] |

| BRAF V600D | 1.9 | [6] |

| Wild-type BRAF | 3.2 | [5] |

| c-Raf | 5.0 | [5] |

Dabrafenib effectively inhibits the proliferation of BRAF V600E-mutant melanoma and colon cancer cell lines.[2][9] For instance, it has been shown to inhibit the growth of SKMEL28 and A375P F11 melanoma cells with IC50 values of 3 nM and 8 nM, respectively, and Colo205 colorectal carcinoma cells with an IC50 of 7 nM.[2][12]

In Vivo Anti-Tumor Activity

In vivo studies using human tumor xenograft models in immunocompromised mice have confirmed the anti-tumor efficacy of orally administered Dabrafenib.[9] It has been shown to inhibit the growth of BRAF V600E mutant melanoma and colon cancer xenografts.[9] In a study with A375P F11 melanoma xenografts, daily oral administration of Dabrafenib led to a dose-dependent reduction in tumor growth, with complete tumor regression observed in 50% of animals at the highest dose.[12] Furthermore, Dabrafenib treatment resulted in a significant reduction in the levels of phosphorylated ERK (pERK) in tumor tissues, confirming its on-target activity in vivo.[2][12]

Clinical Applications and FDA Approvals

Dabrafenib, marketed under the trade name Tafinlar®, has received FDA approval for the treatment of various BRAF V600 mutation-positive cancers.[13]

-

Metastatic Melanoma: Dabrafenib is approved as a single agent and in combination with the MEK inhibitor Trametinib for the treatment of patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[4][13]

-

Adjuvant Treatment of Melanoma: The combination of Dabrafenib and Trametinib is also approved for the adjuvant treatment of patients with BRAF V600E or V600K mutation-positive melanoma with lymph node involvement following complete resection.[13]

-

Non-Small Cell Lung Cancer (NSCLC): The combination therapy is approved for patients with metastatic NSCLC harboring a BRAF V600E mutation.[13]

-

Anaplastic Thyroid Cancer: Dabrafenib in combination with Trametinib is indicated for the treatment of patients with locally advanced or metastatic anaplastic thyroid cancer with a BRAF V600E mutation and no satisfactory local treatment options.

-

Solid Tumors: Under accelerated approval, the combination is approved for adult and pediatric patients aged 6 years and older with unresectable or metastatic solid tumors with a BRAF V600E mutation who have progressed following prior treatment and have no satisfactory alternative treatment options.[13][14]

-

Low-Grade Glioma (LGG): The combination is approved for pediatric patients aged 1 year and older with low-grade glioma with a BRAF V600E mutation who require systemic therapy.[13][15][16][17]

It is important to note that Dabrafenib is not indicated for patients with wild-type BRAF solid tumors or for patients with colorectal cancer due to known intrinsic resistance to BRAF inhibition.[14]

Mechanisms of Resistance

Despite the initial high response rates, a significant challenge in the clinical use of BRAF inhibitors is the development of acquired resistance.[18] Resistance to Dabrafenib can arise through various mechanisms, which can be broadly categorized as those that reactivate the MAPK pathway and those that activate alternative signaling pathways.

MAPK Pathway Reactivation

-

Secondary Mutations in NRAS or MEK1/2: Activating mutations in NRAS or MEK1/2, downstream of BRAF, can bypass the inhibitory effect of Dabrafenib and reactivate the MAPK cascade.[19][20]

-

BRAF Amplification or Splicing Variants: Increased expression of the mutated BRAF protein through gene amplification or the generation of alternative splice variants that are less sensitive to Dabrafenib can lead to resistance.[20]

-

Upregulation of other RAF kinases (e.g., CRAF): Increased expression and activation of other RAF isoforms, such as CRAF, can compensate for the inhibition of BRAF.[19]

Activation of Alternative Signaling Pathways

-

PI3K/AKT Pathway Activation: Activation of the PI3K/AKT pathway, often through loss of the tumor suppressor PTEN, can promote cell survival and proliferation independently of the MAPK pathway.[4][18]

-

Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs, such as PDGFRβ, IGF-1R, and EGFR, can activate parallel signaling pathways that drive tumor growth.[18][20]

Figure 2: Overview of key mechanisms of resistance to Dabrafenib.

The heterogeneity of resistance mechanisms highlights the need for combination therapies and the development of next-generation inhibitors to overcome resistance.[18] The combination of Dabrafenib with a MEK inhibitor like Trametinib is a clinically validated strategy to delay the onset of resistance by providing a more complete blockade of the MAPK pathway.[4][19]

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the IC50 of Dabrafenib in a BRAF V600E-mutant cancer cell line.

Materials:

-

BRAF V600E-mutant cancer cell line (e.g., A375, SK-MEL-28)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dabrafenib stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Prepare a serial dilution of Dabrafenib in complete medium. A typical concentration range would be from 1 µM down to 0.1 nM, including a vehicle control (DMSO).

-

Remove the medium from the wells and add 100 µL of the Dabrafenib dilutions to the respective wells.

-

Incubate the plate for 72 hours.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control for each concentration.

-

Plot the percentage of viability against the log of the Dabrafenib concentration and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis of pERK Inhibition

Objective: To assess the effect of Dabrafenib on the phosphorylation of ERK in a BRAF V600E-mutant cancer cell line.

Materials:

-

BRAF V600E-mutant cancer cell line

-

Complete cell culture medium

-

Dabrafenib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pERK1/2, anti-total ERK1/2, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Dabrafenib (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with anti-total ERK1/2 and anti-β-actin antibodies as loading controls.

-

Quantify the band intensities to determine the relative levels of pERK.

Conclusion

Dabrafenib is a cornerstone in the targeted therapy of BRAF V600-mutant cancers. Its high selectivity and potent inhibition of the constitutively active BRAF kinase have translated into significant clinical benefits for patients with melanoma, NSCLC, and other solid tumors. Understanding its physicochemical properties, mechanism of action, and the molecular basis of resistance is paramount for its effective use in research and clinical settings. The continued investigation into rational combination therapies and novel strategies to overcome resistance will further enhance the therapeutic potential of Dabrafenib and improve outcomes for patients with BRAF-driven malignancies.

References

- Selleck Chemicals. (2024, May 22). Dabrafenib (GSK2118436) BRAF Inhibitor | Mechanism | Molecular Weight.

- Cell Signaling Technology. (n.d.). Dabrafenib (GSK2118436) (#91942) Datasheet With Images.

- ClinicalTrials.gov. (n.d.). A Study of GSK2118436 in BRAF Mutant Metastatic Melanoma.

- Drugs.com. (2023, March 29). Tafinlar (dabrafenib) FDA Approval History.

- AACR Journals. (2014). BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact.

- MDPI. (n.d.). Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2.

- U.S. Food and Drug Administration. (2022, June 23). FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation.

- Frontiers. (n.d.). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies.

- MedChemExpress. (n.d.). Dabrafenib Mesylate - Product Data Sheet.

- PubMed Central. (n.d.). Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma.

- APExBIO. (n.d.). Dabrafenib Mesylate (GSK-2118436) - BRAF(V600) Mutant Inhibitor.

- PubMed Central. (n.d.). FDA Approval Summary: Dabrafenib in combination with trametinib for BRAF V600E mutation-positive low-grade glioma.

- MDPI. (n.d.). Molecular Basis of BRAF Inhibitor Resistance in Melanoma: A Systematic Review.

- APExBIO. (n.d.). Dabrafenib (GSK2118436) - BRAF(V600) Mutant Inhibitor.

- ClinicalTrials.eu. (n.d.). Dabrafenib – Application in Therapy and Current Clinical Research.

- AACR Journals. (n.d.). FDA Approval Summary: Dabrafenib in Combination with Trametinib for BRAF V600E Mutation–Positive Low-Grade Glioma.

- RxTROSPECT. (2023, March 16). FDA approves dabrafenib with trametinib for pediatric patients with low-grade glioma with a BRAF V600E mutation.

- ASCO Publications. (2013, August 5). Phase II Trial (BREAK-2) of the BRAF Inhibitor Dabrafenib (GSK2118436) in Patients With Metastatic Melanoma.

- PubMed Central. (n.d.). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors.

- ACS Publications. (n.d.). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors | ACS Medicinal Chemistry Letters.

- MedchemExpress.com. (n.d.). Dabrafenib (GSK2118436A) | BRAF Inhibitor.

- Dana-Farber Cancer Institute. (n.d.). COMBI-AD: A phase III randomized double blind study of dabrafenib (GSK2118436) in COMBInation with trametinib (GSK1120212) versus two placebos in the ADjuvant treatment of high-risk BRAF V600 mutation-positive melanoma after surgical resection.

- ResearchGate. (n.d.). Phase II trial (BREAK-2) of the BRAF inhibitor dabrafenib (GSK2118436) in patients with metastatic melanoma | Request PDF.

- PubMed Central. (2014, July 24). RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers.

- MedKoo Biosciences. (n.d.). Dabrafenib free base | GSK2118436 | CAS#1195768-06-9 | CAS#1195765-45-7.

- APExBIO. (2020, January 10). Dabrafenib Mesylate (GSK-2118436).

- eChemHub. (n.d.). FINE CHEMICALS Solutions - Page 3861 of 4579.

- ResearchGate. (2025, August 9). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors.

- BLDpharm. (n.d.). 112-02-7 | MFCD00011773 | Hexadecyltrimethylammonium Chloride.

- Sigma-Aldrich. (n.d.). CAS 1031289-75-4.

Sources

- 1. ascopubs.org [ascopubs.org]

- 2. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 6. apexbt.com [apexbt.com]

- 7. medkoo.com [medkoo.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. apexbt.com [apexbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Tafinlar (dabrafenib) FDA Approval History - Drugs.com [drugs.com]

- 14. fda.gov [fda.gov]

- 15. FDA Approval Summary: Dabrafenib in combination with trametinib for BRAF V600E mutation-positive low-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. RxTROSPECT — FDA approves dabrafenib with trametinib for pediatric patients with low-grade glioma with a BRAF... [rxtrospect.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride in Organic Solvents

Abstract

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a diamine salt of significant interest in synthetic chemistry, serving as a versatile building block. As a dihydrochloride salt, its physicochemical properties, particularly solubility, are dominated by its ionic character. This technical guide provides a comprehensive analysis of the theoretical principles governing its solubility in organic solvents, a predicted qualitative solubility profile, and a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to facilitate reaction optimization, purification, and formulation development.

Compound Overview: N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is the salt form of the parent free base, N,N-Dimethylcyclohexane-1,4-diamine. The presence of two hydrochloride moieties fundamentally alters its physical properties compared to the parent amine. Both the primary and tertiary amine groups are protonated, rendering the molecule an ionic species.[1][2] This ionic nature is the single most critical factor in determining its solubility profile.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₂₀Cl₂N₂ | [1][2] |

| Molecular Weight | 215.16 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

| InChI Key | HRZUCSCEEZQGMI-UHFFFAOYSA-N | [1] |

| Parent Compound | N,N-Dimethyl-1,4-cyclohexanediamine |[3] |

Caption: Chemical structure of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The energy balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules dictates the extent of dissolution.

The Critical Role of the Dihydrochloride Salt Form

As a salt, N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a highly polar, ionic compound. In its solid state, it exists as a crystal lattice with strong ionic interactions between the protonated diammonium cations and the chloride anions. To dissolve, a solvent must possess sufficient polarity to overcome this lattice energy and solvate the individual ions.

-

Parent Free Base: The unprotonated form, N,N-Dimethylcyclohexane-1,4-diamine, has a large non-polar cyclohexane ring and two basic nitrogen atoms. This structure would confer it good solubility in a wide range of organic solvents.[4]

-

Dihydrochloride Salt: The conversion of the amine groups to their ammonium hydrochloride salts drastically increases the molecule's polarity. This transformation makes it highly soluble in polar protic solvents like water and significantly less soluble in non-polar or weakly polar organic solvents.[5]

Caption: Relationship between chemical form and predicted solubility.

Factors Influencing Solubility in Organic Solvents

-

Solvent Polarity (Dielectric Constant): Solvents with high dielectric constants are more effective at shielding the electrostatic attraction between the cation and anion of the salt, facilitating dissolution. Organic solvents generally have much lower dielectric constants than water, limiting their ability to dissolve ionic compounds.

-

Hydrogen Bonding: Polar protic solvents, such as methanol or ethanol, can engage in hydrogen bonding with the chloride anions and the N-H protons of the ammonium ions. This interaction can aid in solvation. Polar aprotic solvents (e.g., acetone, acetonitrile) lack this hydrogen-bond donating ability and are typically poorer solvents for salts.

-

Lattice Energy: The strength of the ionic bonds in the crystal lattice of the salt is a significant barrier to dissolution. A high lattice energy requires a highly effective solvent to overcome it. Predicting this value without experimental data is complex.

Predicted Qualitative Solubility Profile

Table 2: Predicted Solubility of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | The very low polarity of these solvents cannot overcome the high lattice energy of the ionic salt. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate | Very Low to Insoluble | These solvents lack the hydrogen-bond donating ability to effectively solvate the chloride anions and have moderate polarity. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Sparingly Soluble | Their high polarity may allow for some dissolution, but it is still expected to be limited compared to protic solvents. |

| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | These solvents have high polarity and can form hydrogen bonds, making them the most likely organic candidates for dissolving the salt. Solubility will decrease as the alkyl chain length of the alcohol increases. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low to Insoluble | While slightly polar, their ability to solvate ionic species is poor.[4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain reliable, quantitative data, a systematic experimental approach is necessary. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Objective

To determine the equilibrium solubility (in mg/mL or mol/L) of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride in selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Reagents

-

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Vials with Teflon-lined caps (e.g., 4 mL or 20 mL)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours).

-

Expertise Insight: The equilibration time is critical. For new systems, it is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued, signifying that equilibrium has been reached.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finely dispersed solids, centrifuge the vials at a moderate speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed collection vial.

-

Trustworthiness Check: Filtration is a critical step to ensure no solid particulates are transferred, which would artificially inflate the solubility measurement. The filter material must be compatible with the solvent.

-

-

Quantification (Gravimetric Method): a. Weigh the collection vial containing the filtered saturated solution. b. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight of the dried solute is achieved. c. The final weight of the solute divided by the initial volume of the aliquot gives the solubility.

Sources

- 1. N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride | C8H19ClN2 | CID 66750113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

An In-Depth Technical Guide to the Thermal Stability of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the thermal stability of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride, a key consideration for its handling, storage, and application in research and pharmaceutical development. In the absence of specific published thermal analysis data for this compound, this guide synthesizes foundational principles of thermal analysis, data from analogous cyclic diamine salts, and established decomposition mechanisms of amine hydrochlorides. It offers researchers, scientists, and drug development professionals a robust framework for anticipating the thermal behavior of this compound and outlines detailed experimental protocols for its empirical evaluation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction: The Imperative of Thermal Stability

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a diamine salt with a defined stereochemistry and structure, making it a valuable building block in medicinal chemistry and materials science. As with any chemical entity destined for rigorous applications, particularly in drug development, a thorough understanding of its physicochemical properties is paramount. Thermal stability is a critical parameter that dictates a compound's shelf-life, dictates safe processing and storage conditions, and can influence its ultimate biological activity and formulation compatibility.[1]

The thermal decomposition of a substance is the process by which it breaks down into simpler substances when heated.[2] For a pharmaceutical salt, this can lead to loss of potency, formation of toxic impurities, and changes in physical properties.[3][4] This guide serves as a predictive and methodological resource for assessing the thermal profile of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride.

Theoretical Framework: Predicting Thermal Behavior

The structure of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride—a tertiary and a primary amine on a cyclohexane ring, salified with two equivalents of hydrochloric acid—provides clues to its thermal behavior.

-

The Dihydrochloride Salt: Amine hydrochlorides are salts formed from the neutralization of a basic amine with hydrochloric acid.[5] Upon heating, they can exhibit several behaviors. A common initial step is the loss of hydrogen chloride (dehydrochlorination) to yield the free amine, which then may volatilize or decompose at a higher temperature. The strength of the ionic bond between the ammonium cation and the chloride anion will influence the temperature at which this occurs.

-

The Cyclic Diamine Structure: The cyclohexane backbone provides a rigid scaffold. The thermal degradation of the parent amine, once formed, would likely involve cleavage of the C-N and C-C bonds of the ring. Studies on the thermal degradation of piperazine, a related cyclic diamine, have shown that decomposition can be initiated by nucleophilic attack, leading to ring-opening and the formation of various smaller amine fragments and other products.[3][6]

-

Presence of Volatiles: Like many crystalline solids, the compound may contain residual solvents or be hygroscopic, absorbing atmospheric moisture.[7] These volatile components are typically released at lower temperatures and are readily detected by thermal analysis techniques.[7]

Based on these principles, a multi-stage decomposition is anticipated: an initial weight loss corresponding to water or solvent, followed by dehydrochlorination and/or decomposition at elevated temperatures.

Experimental Methodologies for Thermal Characterization

To empirically determine the thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques.[8] They are often performed simultaneously (TGA-DSC) to obtain complementary information from a single sample.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is ideal for quantifying the loss of volatiles and identifying decomposition temperatures.[3][4]

Experimental Protocol: TGA of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

-

Instrument Calibration: Calibrate the TGA instrument's balance using certified weights and verify the temperature calibration using certified magnetic standards (e.g., Curie point standards) or high-purity metal standards.

-

Sample Preparation: Place 3-5 mg of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride into a clean, tared ceramic or aluminum crucible.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A controlled heating rate is crucial as decomposition can be a kinetic process.[10]

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment. Plot the mass loss (%) versus temperature (°C). The first derivative of this curve (DTG) can be plotted to highlight the temperatures of maximum decomposition rates.[7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, identifying them as endothermic (heat absorbed) or exothermic (heat released) processes.

Experimental Protocol: DSC of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-4 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid, piercing the lid to allow any evolved gases to escape, thus preventing pressure buildup.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow versus temperature. By convention, endothermic events are typically shown as upward peaks.

Anticipated Results and Data Interpretation

While specific experimental data is unavailable, we can project a likely thermal profile based on analogous compounds, such as the HCl salt of a monohydrate small molecule and N-alkylated DABCO salts.[8][9]

Expected TGA-DSC Data

The following table summarizes the expected thermal events for N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride, assuming the presence of a small amount of surface water.

| Temperature Range (°C) | TGA Event (% Mass Loss) | DSC Event | Interpretation |

| 30 - 100 | ~1-2% | Broad Endotherm | Loss of adsorbed water (desolvation). |

| 200 - 250 | ~30-35% | Sharp Endotherm | Onset of decomposition, likely involving dehydrochlorination. |

| > 250 | Significant, continuous | Complex Endotherm/Exotherm | Decomposition of the organic diamine structure. |

Interpreting the Thermal Curves

-

TGA Curve: The TGA thermogram would likely show an initial shallow mass loss below 100°C, characteristic of water desorption. This would be followed by a stable plateau until a significant, sharp mass loss begins, likely in the 200-250°C range. This sharp drop signifies the onset of thermal decomposition. The total mass loss associated with this step can be compared to the theoretical mass percentage of two HCl molecules to investigate dehydrochlorination as a potential mechanism.

-

DSC Curve: The DSC thermogram would complement the TGA data. A broad endotherm at low temperatures would confirm the energy required to drive off water. A sharp, significant endothermic peak would likely appear at the onset of decomposition, which could represent a melt-decomposition event. The decomposition of pharmaceutical salts is often observed as a sharp endotherm. Complex, overlapping endothermic or exothermic peaks at higher temperatures would indicate the subsequent breakdown of the organic molecule.

Visualization of Workflows and Mechanisms

Diagrams are essential for visualizing complex processes. The following are rendered using the DOT language to illustrate the experimental workflow and a plausible decomposition pathway.

Conclusion and Recommendations

A comprehensive understanding of the thermal stability of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is essential for its successful application. Based on established chemical principles and data from analogous structures, this compound is expected to be a stable crystalline solid at ambient temperatures. Upon heating, it is likely to first release any adsorbed moisture, followed by decomposition, potentially initiated by dehydrochlorination, at temperatures exceeding 200°C.

It is strongly recommended that researchers perform the TGA and DSC analyses outlined in this guide to obtain empirical data. This will establish a definitive thermal profile, enabling the determination of a maximum safe operating temperature and ensuring the material's integrity during storage and use in drug development and other scientific endeavors.

References

-

ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. ResolveMass. [Link]

-

Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. [Link]

-

Lepaumier, H., et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC - NIH. [Link]

-

ResearchGate. (2025). Thermal Analysis of Pharmaceuticals. ResearchGate. [Link]

-

AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]

-

Improved Pharma. (2022). Thermogravimetric Analysis. Improved Pharma. [Link]

-

Bernhardsen, I. M., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]

-

ResearchGate. (2025). Cyclic diamines as potential high energy materials. Thermochemical properties of diaziridine, 1,2-diazetidine, and 1,3-diazetidine. ResearchGate. [Link]

-

ResearchGate. (n.d.). Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts. ResearchGate. [Link]

-

MDPI. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. MDPI. [Link]

-

Raut, S. V., et al. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. [Link]

-

ResearchGate. (2025). The 1:1 and 1:2 salts of 1,4-diazabicyclo[2.2.2]octane and bis(trifluoromethylsulfonyl)amine: Thermal behaviour and polymorphism. ResearchGate. [Link]

-

AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]

-

NETZSCH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. NETZSCH. [Link]

-